molecular formula C25H28N2O8S B5236316 N~1~-(2,5-dimethoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide

N~1~-(2,5-dimethoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide

Cat. No. B5236316
M. Wt: 516.6 g/mol
InChI Key: NXCCIXDSSMDWCZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to the given chemical structure often involves complex reactions, where sulfonamide groups play a crucial role. For instance, sulfonamide-focused libraries have been evaluated for their antitumor properties through cell-based screens and high-density oligonucleotide microarray analysis, highlighting the significance of the sulfonamide pharmacophore in drug development (T. Owa et al., 2002).

Molecular Structure Analysis

Molecular docking studies and crystal structure analysis provide insights into the orientation and interaction of molecules within active sites of enzymes or receptors, offering a foundation for understanding the structural requirements for biological activity. For example, docking studies of tetrazole derivatives revealed their potential as COX-2 inhibitors, demonstrating the utility of structural analysis in medicinal chemistry (B. Al-Hourani et al., 2015).

Chemical Reactions and Properties

The reactivity and properties of sulfonamides, as well as their interactions with other chemical entities, are pivotal in the development of novel compounds. The synthesis of sulfomycinamate through Bohlmann-Rahtz heteroannulation reactions exemplifies the intricate reactions that can lead to pharmaceutically relevant compounds (M. Bagley et al., 2005).

Physical Properties Analysis

The study of physical properties such as solubility, stability, and crystalline structure is crucial for understanding the behavior of chemical compounds under different conditions. For instance, the characterization of various sulfonamide derivatives includes their solubility and stability, providing essential information for their application in drug formulation and development.

Chemical Properties Analysis

The chemical properties of sulfonamide-containing compounds, including their acidity, basicity, and reactivity towards other chemical groups, are fundamental aspects that influence their pharmacological activity and therapeutic potential. Research into the effects of N-acyl and N-sulfonyl groups on the methoxylation of piperidine derivatives sheds light on the influence of these groups on chemical reactivity and potential applications (T. Golub et al., 2015).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. Without specific information about this compound, it’s difficult to predict its mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it interacts with biological systems. Without specific information, it’s difficult to provide a detailed safety assessment .

Future Directions

Future research on this compound could involve studying its synthesis, its physical and chemical properties, its reactivity, and its potential uses. This could include investigating its potential biological activity and exploring its possible applications .

properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-(N-(3,4-dimethoxyphenyl)sulfonyl-4-methoxyanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O8S/c1-31-18-8-6-17(7-9-18)27(36(29,30)20-11-13-23(34-4)24(15-20)35-5)16-25(28)26-21-14-19(32-2)10-12-22(21)33-3/h6-15H,16H2,1-5H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXCCIXDSSMDWCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N(CC(=O)NC2=C(C=CC(=C2)OC)OC)S(=O)(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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